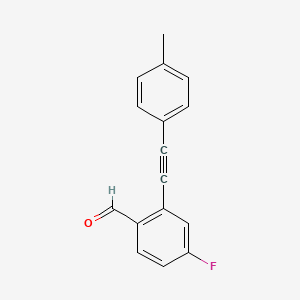

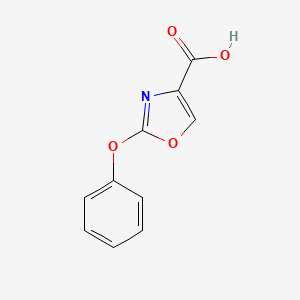

![molecular formula C15H14ClNO B2481888 4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol CAS No. 1232827-34-7](/img/structure/B2481888.png)

4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C15H14ClNO . It has a molecular weight of 259.73 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group), an imine group (a carbon-nitrogen double bond), and a 3-ethylphenyl group . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol” are not fully detailed in the available resources. It has a molecular weight of 259.73 . More specific properties like melting point, boiling point, solubility, etc., are not provided.科学的研究の応用

Corrosion Inhibition

4-Chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol has been studied for its potential as a corrosion inhibitor. Research indicates its effectiveness in protecting mild steel surfaces in acidic environments, particularly in hydrochloric acid solutions. The compound demonstrated high resistance to electron flow across metal-electrolyte interfaces, behaving as a mixed-type inhibitor with notable inhibition properties (Elemike et al., 2017).

Spectroscopic and Docking Studies

The compound has been characterized through various spectroscopic techniques such as NMR and FTIR. Its fluorescence properties were particularly noted, with different derivatives showing efficient fluorescence in specific solvents. Additionally, docking studies have been conducted to predict the binding modes of similar compounds in the active site of specific enzymes (Kusmariya & Mishra, 2015).

Molecular Structure Analysis

Analysis of the molecular structure of similar Schiff base compounds, including X-ray analysis and quantum chemical calculations, provides insights into their properties. Studies have revealed the planar nature of certain portions of these molecules and their inclinations at specific angles, contributing to our understanding of their chemical behavior (Yaeghoobi et al., 2009).

Photoluminescence Studies

The compound and its derivatives have been studied for their photoluminescence properties. These studies include characterization, crystal structure analysis, and examination of their light emission upon irradiation by ultraviolet light. The positioning of the alkyl group on the phenyl ring has been found to influence photoluminescence intensities and quantum yields (Eskikanbur et al., 2015).

Biological Evaluation and DNA Interaction Studies

4-Aminophenol derivatives, including compounds structurally similar to 4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol, have been synthesized and evaluated for their biological activities. These activities include antimicrobial and antidiabetic effects, with significant inhibition observed against various bacterial strains and in enzyme inhibitory assays. DNA interaction studies of these compounds have also highlighted their potential as anticancer agents (Rafique et al., 2022).

Solvatochromism and Probe Studies

Solvatochromic behavior of nitro-substituted derivatives of similar compounds has been explored, with findings contributing to our understanding of solute-solvent interactions. These compounds have been used as probes to investigate binary solvent mixtures, demonstrating unique UV-Vis spectroscopic behavior under different conditions (Nandi et al., 2012).

Chemical Fixation of CO2

Research into the use of azo-containing Schiff base metal complexes, which are structurally related to 4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol, has shown their potential in the chemical fixation of CO2 into cyclic carbonates. This involves catalyzing the reaction between CO2 and epoxides, indicating potential applications in environmental chemistry and green chemistry initiatives (Ikiz et al., 2015).

Safety and Hazards

特性

IUPAC Name |

4-chloro-2-[(3-ethylphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-2-11-4-3-5-14(8-11)17-10-12-9-13(16)6-7-15(12)18/h3-10,18H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTGXVSARZOLLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N=CC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B2481812.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B2481817.png)

![5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481819.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2481821.png)

![4-[(6-Chloro-2-methylpyridine-3-carbonyl)-methylamino]butanoic acid](/img/structure/B2481823.png)

![2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481826.png)